Home > Products > Screening Compounds P142103 > 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione -

3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-4837882
CAS Number:
Molecular Formula: C19H16INO3S
Molecular Weight: 465.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the class of thiazolidinediones. This class of compounds is known to exhibit various biological activities, including anti-inflammatory, antibacterial, antiviral, antifungal, and antidiabetic properties. [] This compound, in particular, has been studied for its potential use as an antidiabetic agent due to its ability to act as a peroxisome proliferator-activated receptor (PPAR) agonist. []

Synthesis Analysis
  • Synthesis of the thiazolidine-2,4-dione core: This can be achieved by reacting chloroacetic acid with thiourea. []
  • Knoevenagel Condensation: The thiazolidine-2,4-dione core is then reacted with a substituted benzaldehyde derivative, in this case, 4-[(4-iodobenzyl)oxy]benzaldehyde, under basic conditions to form the benzylidene derivative. [, ]
Mechanism of Action

3-Ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been proposed to exert its antidiabetic effects by acting as a PPAR agonist, particularly of the PPARγ subtype. [] PPARs are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Activation of PPARγ by thiazolidinediones like this compound leads to:

  • Increased insulin sensitivity: in peripheral tissues like skeletal muscle and adipose tissue. []
  • Improved glucose uptake: by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. []
  • Reduced hepatic glucose production: by suppressing gluconeogenesis in the liver. []

(Z)-5-(4-((E)-3-(Phenyl)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione

Compound Description: This compound is a 2,4-thiazolidinedione derivative studied for its α-glucosidase inhibitory potential. It demonstrates potent inhibition of the α-glucosidase enzyme, suggesting its potential as a lead compound for developing novel α-glucosidase inhibitors. []

Relevance: This compound shares the core 1,3-thiazolidine-2,4-dione ring system with the target compound, 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Both compounds also feature a benzylidene substituent at the 5-position of the thiazolidinedione ring, signifying their structural similarity and potential for similar biological activities. [] (https://www.semanticscholar.org/paper/81fc384cb024a2c226fc1d5533104c3db7e78f6e)

5-Arylidene derivatives of 4-thiazolidinones

Compound Description: This group of compounds, structurally related to the target compound, are recognized for their diverse range of biological activities, including anti-inflammatory, antibacterial, antiviral, antimicrobial, and antifungal properties. They also demonstrate potential as aldose reductase inhibitors and exhibit antidiabetic activity. []

Relevance: These derivatives share the core thiazolidinone structure with 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione and also possess an arylidene substituent at the 5-position. This structural similarity suggests they might share similar mechanisms of action or exhibit comparable biological activities. [] (https://www.semanticscholar.org/paper/37fddc8fd65b1650e4beb9a3fd9b244043cd48fa)

5-Benzylidene-3-(2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione Derivatives

Compound Description: These compounds were designed as potential antidiabetic agents due to the presence of both the thiazolidinedione and benzimidazole moieties, which are known pharmacophores for antidiabetic activity. []

Relevance: These derivatives share the core 1,3-thiazolidine-2,4-dione structure and the 5-benzylidene substituent with 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Although they have an additional benzimidazole-containing substituent at the 3-position, the shared structural features suggest a possible overlap in their biological activity profiles. [] (https://www.semanticscholar.org/paper/4acd51a503b12ef0225eb893dd21ae249d4e5e94)

5-Benzylidene-[3-(diethylamino)methyl]thiazolidine-2,4-dione Derivatives

Compound Description: These novel derivatives were synthesized and evaluated for their antidiabetic activity. They exhibited significant blood glucose-lowering effects in animal models. []

Relevance: These compounds and 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione share the 5-benzylidene-thiazolidine-2,4-dione core structure. This structural similarity is noteworthy despite the variations in the substituents at the 3-position, highlighting their shared potential for impacting glucose metabolism. [] (https://www.semanticscholar.org/paper/4df80ce965924229f0bc7b0ea780c74e6f30d891)

5-(Hydroxybenzylidene)thiazolidine-2,4-diones and their Diesters

Compound Description: This series of compounds was synthesized via Knoevenagel condensation, with the diesters formed by reacting the 5-(hydroxybenzylidene)thiazolidine-2,4-diones with ethyl chloroformate or ethyl chloroacetate. These compounds were tested for cytotoxic activity against MCF-7 cancer cells. []

Relevance: These compounds share the core 1,3-thiazolidine-2,4-dione ring and the 5-benzylidene substituent with the target compound, 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. The presence of a hydroxy group on the benzylidene ring in these compounds, which can be further modified to diesters, highlights potential modifications for the target compound and their influence on biological activity. [] (https://www.semanticscholar.org/paper/ea2ef7ce328928923994e1334f4ec09e64c42a45)

4-(1,3-Thiazolidine-5-Ylidene)pyrazole-3-carbonic Acid Derivatives

Compound Description: These derivatives, characterized by a (pyrazole-4-yl)methylenethiazolidine scaffold, are distinguished by variations in the carboxyl group's position and modifications with oxo-, thio-, or imino groups in the thiazolidine ring. These compounds showed promising hypoglycemic activity. [, ]

Relevance: While these compounds differ from 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione by incorporating a pyrazole ring, they both feature a thiazolidine ring with an arylidene substituent. This shared feature, despite the distinct core structures, underscores the significance of this chemical motif in potentially influencing glucose metabolism. [, ] (https://www.semanticscholar.org/paper/942c11f6857eb519e0edd9eb99e0b3c6c4e035fd, https://www.semanticscholar.org/paper/85c6f53c091380a06bd842f6d8b67e9762d19703)

3-Ethyl-thiazolidine-2,4-dione Derivatives

Compound Description: These compounds, characterized by a thiazolidine-2,4-dione ring with an ethyl substituent at the 3-position, are frequently used as intermediates in organic synthesis due to their reactive nature. [, ]

Relevance: These derivatives share the 1,3-thiazolidine-2,4-dione ring and the 3-ethyl substituent with the target compound, 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. Although they lack the benzylidene substituent at the 5-position, the shared structural elements provide insights into potential synthetic routes or modifications for the target compound. [, ] (https://www.semanticscholar.org/paper/ed954c7da1d025b57e2308aadd67a0cbdba653d1, https://www.semanticscholar.org/paper/94efe01f324e9da950ef44c09fd5caecb6a99957)

Pyrazolylazo Derivatives from 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Compound Description: These compounds were synthesized by diazotizing 3-methyl-4-phenyl-1H-pyrazol-5-amine and then reacting the diazonium salt with various active methylene compounds, including 1,3-thiazolidine-2,4-dione and 2-thioxo-1,3-thiazolidin-4-one. []

Relevance: This synthesis strategy highlights a possible route for incorporating the 1,3-thiazolidine-2,4-dione moiety, a key structural feature of 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, into more complex molecules with potentially diverse biological activities. [] (https://www.semanticscholar.org/paper/876f3e08cf35cc63544bd0e4f57507ce851ed011)

5-Benzylidene-3-(4-chlorobenzyl)-thiazolidine-2,4-diones and Analogs

Compound Description: These compounds were synthesized and evaluated for their anti-inflammatory activity. The synthesis involved a nucleophilic Michael addition of various substituted ethyl 2-cyanoacrylates to 3-(4-chlorobenzyl)thiazolidine-2,4-dione or its thioxo analog. [, ]

Relevance: These compounds, particularly those with a 5-benzylidene-3-(4-chlorobenzyl)thiazolidine-2,4-dione structure, share significant structural similarities with the target compound, 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. This resemblance suggests that variations in the substituents at the 3- and 5-positions of the thiazolidinedione ring could lead to compounds with potentially different pharmacological profiles. [, ] (https://www.semanticscholar.org/paper/1ca1a3bb66428dccc16df5fb97d49ce43835083b, https://www.semanticscholar.org/paper/910843f2e43ee9b898889edb6cdd1de9482a2da)

TT01001 (Ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate)

Compound Description: TT01001 is a novel small-molecule mitoNEET ligand designed based on the structure of pioglitazone. It exhibits antidiabetic effects without the weight gain associated with pioglitazone, suggesting a potential therapeutic approach for type II diabetes. []

Relevance: Although structurally distinct from 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, TT01001's design, inspired by the thiazolidinedione-containing drug pioglitazone, highlights the potential of exploring different heterocyclic scaffolds, even those lacking the thiazolidinedione core, for developing novel antidiabetic agents. [] (https://www.semanticscholar.org/paper/e8007c3914b510748d82f9c7fd3727b21a4a6774)

Phosphoramidates Containing a Thiazolidinedione Moiety

Compound Description: These compounds were synthesized and evaluated for their α-amylase inhibitory activity. The synthesis involved reacting (E)-5-benzylidene-3-((2-hydroxyethoxy)methyl)thiazolidine-2,4-dione with ethyl phosphorodichloridate and subsequently with heterocyclic amines. []

Relevance: These phosphoramidates share the (E)-5-benzylidene-thiazolidine-2,4-dione core with the target compound, 3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. The incorporation of a phosphoramidate group, a known pharmacophore for enzyme inhibition, highlights a strategy for diversifying the structure and potential biological activity of compounds containing the thiazolidinedione moiety. [] (https://www.semanticscholar.org/paper/40019962ea11c58ca0d608ec6ad794214b4b7d3b)

Properties

Product Name

3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

IUPAC Name

(5Z)-3-ethyl-5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H16INO3S

Molecular Weight

465.3 g/mol

InChI

InChI=1S/C19H16INO3S/c1-2-21-18(22)17(25-19(21)23)11-13-5-9-16(10-6-13)24-12-14-3-7-15(20)8-4-14/h3-11H,2,12H2,1H3/b17-11-

InChI Key

MOORKLSJHUYEFT-BOPFTXTBSA-N

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)SC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)I)SC1=O

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)I)/SC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.